![molecular formula C16H19BrN2O2S B7740287 ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/structure/B7740287.png)

ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Properties

Thiazoles, including the compound , have been extensively studied for their antimicrobial activity. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. The unique structural features of thiazoles contribute to their effectiveness in combating microbial infections. For instance, the thiazole ring system can interact with essential enzymes or cellular components, disrupting microbial growth and survival .

Anticancer Potential

Thiazolo[3,2-a]pyrimidines, especially those with specific substitutions, hold promise as structural fragments for developing anticancer drugs. These compounds exhibit cytotoxic effects and may interfere with cancer cell proliferation, making them attractive candidates for further investigation .

Neuroprotective and Anti-Neuroinflammatory Properties

Recent research has focused on triazole-pyrimidine derivatives as potential neuroprotective and anti-neuroinflammatory agents. These synthesized compounds were screened for their effects on neuroprotection and inflammation using in vitro models. Their ability to modulate neuroinflammatory pathways and protect neurons highlights their therapeutic potential in neurodegenerative diseases .

Antioxidant Activity

Thiazoles have been explored for their antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage. Ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide may contribute to antioxidant defense mechanisms, potentially benefiting overall health .

Biological Relevance

Thiazoles are essential components of various natural products and biomolecules. For instance, the thiazole ring is found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function. Understanding the biological relevance of this compound can provide insights into its potential applications .

Drug Development

Thiazoles serve as parent structures for several commercially available drugs. Examples include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug). Researchers continue to explore novel derivatives for various therapeutic purposes, emphasizing their significance in drug development .

Mechanism of Action

Target of Action

Thiazolopyrimidines, a class of compounds to which this compound belongs, are known to be heterocyclic analogs of purine bases . This suggests that they may interact with biological targets in a similar manner to purine bases.

Mode of Action

It’s known that thiazolopyrimidines possess an active methylene group (c2h2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This suggests that the compound may interact with its targets through this active methylene group.

Biochemical Pathways

Given the structural similarity of the thiazolopyrimidine ring system to purine, it may be inferred that the compound could potentially affect pathways involving purine bases .

Result of Action

Thiazolopyrimidines have been demonstrated to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may have similar effects.

Action Environment

It’s known that the reactions for the synthesis of thiazolopyrimidines were carried out under ultrasonic irradiation , suggesting that certain environmental conditions may be necessary for the compound’s synthesis and potentially its action.

properties

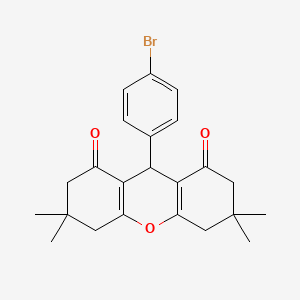

IUPAC Name |

ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S.BrH/c1-3-20-15(19)13-11(2)17-16-18(9-10-21-16)14(13)12-7-5-4-6-8-12;/h4-8,14H,3,9-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAHXXNRLQNTBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B7740212.png)

![5-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B7740219.png)

![methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]butanoate](/img/structure/B7740226.png)

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide](/img/structure/B7740238.png)

![6-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B7740244.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B7740252.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]propanehydrazide (non-preferred name)](/img/structure/B7740256.png)

![N-[(E)-(3-bromophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide](/img/structure/B7740259.png)

![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7740290.png)